2-(4-Boc-Aminopiperidino)pyridine
Description
2-(4-Boc-Aminopiperidino)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 4-Boc-aminopiperidine moiety. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amine on the piperidine ring, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted drugs and bioactive molecules. Its structural rigidity and functional versatility make it valuable in medicinal chemistry for optimizing pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-10-18(11-8-12)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUJUFYDZBYLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine . This intermediate is then reacted with 2-bromopyridine under basic conditions to yield 2-(4-Boc-Aminopiperidino)pyridine .
Biological Activity
2-(4-Boc-Aminopiperidino)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimalarial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: 2-(4-tert-butoxycarbonylaminopiperidin-1-yl)pyridine
- Molecular Formula: CHNO
- CAS Number: 252578-12-4
This compound features a pyridine ring substituted with a piperidine moiety, which is further modified by a Boc (tert-butoxycarbonyl) protecting group on the amine.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to interfere with cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth.
- Case Study Example: A study demonstrated that pyridine derivatives could inhibit the growth of various cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, suggesting substantial anticancer potential .
Antimalarial Activity
The compound's structural similarities to known antimalarial agents suggest it may also possess antiplasmodial activity. Research on related compounds indicates that modifications to the pyridine core can significantly influence antimalarial efficacy.
- Research Findings: In vitro studies have shown that certain pyridine derivatives exhibit potent antiplasmodial activity against Plasmodium falciparum strains, with IC50 values ranging from 6 to 94 nM. These compounds demonstrated good metabolic stability and efficacy in animal models .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Kinase Inhibition: Similar compounds have been documented to inhibit kinases that play crucial roles in cancer cell signaling pathways.
- Plasmodium Inhibition: The mechanism may involve interference with the metabolic pathways of the malaria parasite, leading to reduced survival and replication rates.
Data Summary
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights
Structural Variations: Boc Protection: Compounds like this compound and 4-Anilino-1-Boc-piperidine share the Boc group, which shields reactive amines during synthesis. In contrast, 4-(4-Aminopiperidino)pyridine Dihydrochloride lacks protection, making it prone to unwanted reactions unless stabilized as a salt . Substituent Effects: The chloropyridine in 3-(4-BOC-piperazino)-2-chloropyridine introduces electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution reactions. The carboxyphenyl group in N-Boc-4-(4-carboxyphenyl)piperidine enables conjugation with biomolecules .
Solubility and Stability: Boc-protected compounds exhibit lower water solubility but better organic solvent compatibility, ideal for stepwise synthetic protocols. The dihydrochloride salt form in 4-(4-Aminopiperidino)pyridine Dihydrochloride improves aqueous solubility, favoring formulations for biological assays . Stability varies with functional groups: Boc groups degrade under strong acids, while dihydrochloride salts are hygroscopic and require controlled storage .
Applications: Pharmaceutical Intermediates: this compound and its analogues are critical for constructing complex molecules, such as kinase inhibitors (e.g., 3-(4-BOC-piperazino)-2-chloropyridine) . Forensic and Reference Standards: 4-Anilino-1-Boc-piperidine is used to identify synthetic opioid derivatives in forensic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
